((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine
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Overview
Description
((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is a chiral amine compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an isopropyl group and a dihydroindenyl moiety, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine typically involves several steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on improving the efficiency of each step, minimizing waste, and ensuring consistent product quality. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Chemistry
In chemistry, ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine
It can be used in the synthesis of drugs that target specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.
Mechanism of Action
The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine include other chiral amines and indenyl derivatives. Examples include:
- ((1R,3S)-3-Aminocyclopentanol)
- ((1R,3S)-3-Fluorocyclopentyl)methanamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of an isopropyl group and a dihydroindenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications .
Properties
Molecular Formula |
C13H19N |
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Molecular Weight |
189.30 g/mol |
IUPAC Name |
[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine |
InChI |
InChI=1S/C13H19N/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8,14H2,1-2H3/t10-,13-/m0/s1 |
InChI Key |
IXNJXKWLGWEMEC-GWCFXTLKSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CN |
Origin of Product |
United States |
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